2-(2,3,5,6-Tetramethylphenyl)ethanol
Description
2-(2,3,5,6-Tetramethylphenyl)ethanol is a substituted aromatic alcohol characterized by a hydroxethyl group (-CH₂CH₂OH) attached to a 2,3,5,6-tetramethylphenyl moiety. The tetramethyl substitution on the benzene ring imparts significant steric hindrance and lipophilicity, influencing its solubility and reactivity.
Properties
CAS No. |
19991-04-9 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.275 |
IUPAC Name |
2-(2,3,5,6-tetramethylphenyl)ethanol |
InChI |
InChI=1S/C12H18O/c1-8-7-9(2)11(4)12(5-6-13)10(8)3/h7,13H,5-6H2,1-4H3 |
InChI Key |
YAAYQFCSKAKHNF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)CCO)C)C |
Synonyms |
2-(2,3,5,6-tetramethylphenyl)ethanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
Steric vs. Electronic Effects : The tetramethylphenyl group primarily acts as a steric shield rather than an electronic modulator. For instance, in phosphine oxide ligands, steric bulk dominates over electronic donation in determining metal-ligand bonding .
Recovery in Distillation: 2,3,5,6-Tetramethylpyrazine’s recovery rate during distillation correlates linearly with ethanol’s, suggesting co-volatility useful in industrial separation processes .
Synthetic Challenges: Reactions involving tetramethylphenyl derivatives often require harsh conditions. For example, attempts to convert bis(2,3,5,6-tetramethylphenyl)phosphine oxide to phosphinous chloride with PCl₃ failed, necessitating more reactive reagents .
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